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Compound of Interest

Compound Name: Allylcyclohexane

Cat. No.: B1217954

The thermodynamic characterization of a compound relies on several key state functions,
including the enthalpy of formation, Gibbs free energy of formation, and heat capacity. While
extensive experimental data for allylcyclohexane is limited, computational methods provide
reliable estimates for these crucial parameters.

Table 1: Summary of Thermodynamic Properties of Allylcyclohexane
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. Source &
Property Symbol Value Unit
Method
Molecular Weight M 124.22 g/mol IUPAC[2]

Standard Gibbs

Cheméo (Joback
Free Energy of AfG® 137.19 kJ/mol

) Method)[2]
Formation (gas)
Enthalpy of Data not
) AfH°gas ) kJ/mol -
Formation (gas) available
Ideal Gas Heat Data not
] Cp.gas ] J/(mol-K) -
Capacity available
Liquid Phase o Data not
) Cp,liquid ) J/(mol-K) -
Heat Capacity available
Enthalpy of Data not
o AvapH° ) kJ/mol -
Vaporization available
Normal Boiling ) Data not
) Thoil ) K -
Point available
Normal Melting Data not
) Tfus ) K -
Point available

Note: The scarcity of experimentally determined values highlights the reliance on computational
and estimation methods for the thermodynamic properties of allylcyclohexane.

Methodologies for Determination of Thermodynamic
Properties

The determination of thermodynamic properties involves a combination of experimental
calorimetry and advanced computational chemistry techniques.

Experimental Protocols

1. Combustion Calorimetry for Enthalpy of Formation (Liquid Phase)
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The standard molar enthalpy of formation of a liquid organic compound like allylcyclohexane,
AfHe(1), is typically derived from its standard molar energy of combustion, AcU°. This is
measured using a static-bomb combustion calorimeter.

Sample Preparation: A precise mass of the liquid sample (typically 0.4 to 0.8 g) is placed in a
crucible within the calorimetric bomb.

Bomb Assembly: The bomb is filled with high-purity oxygen at a pressure of approximately
3.04 MPa. A small, known amount of deionized water is added to the bomb to ensure a
saturated water vapor phase at the end of the reaction.

Calorimetry: The bomb is submerged in a water bath within the calorimeter. The combustion
is initiated by passing an electrical current through a cotton fuse in contact with the sample.

Temperature Measurement: The temperature change of the water bath is meticulously
recorded with high precision (e.g., to 10~* K) to determine the energy released during
combustion.

Calibration: The energy equivalent of the calorimeter (ecalor) is determined by burning a
certified standard substance, such as benzoic acid, under identical conditions.

Calculation: The standard molar energy of combustion is calculated from the corrected
temperature rise and the energy equivalent of the calorimeter. Standard corrections, known
as Washburn corrections, are applied to account for the deviation of the experimental
conditions from the standard state. The standard enthalpy of combustion, AcH?, is then
derived, and using Hess's Law with the known standard enthalpies of formation of CO2(g)
and H20(l), the standard enthalpy of formation of liquid allylcyclohexane is calculated.

. High-Temperature Calvet Microcalorimetry for Enthalpy of Vaporization

The enthalpy of vaporization, AvapH®, is a critical property for converting liquid-phase
thermodynamic data to the gas phase. It can be measured directly using a Calvet
microcalorimeter.

o Sample Introduction: A small, precisely weighed amount of the sample is introduced into a
vaporization cell within the microcalorimeter, which is maintained at a constant temperature
(e.g., 298.15 K).
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e Vaporization: The sample is vaporized isothermally. The energy absorbed during this phase
transition is measured by the instrument's heat flux sensors.

» Data Acquisition: The heat flow as a function of time is recorded, and the total energy
absorbed is determined by integrating the signal.

o Calculation: The molar enthalpy of vaporization at the experimental temperature is calculated
by dividing the total absorbed energy by the number of moles of the sample. Corrections are
then applied to adjust the value to the standard temperature of 298.15 K using heat capacity
data.[3]

Computational Protocols

Due to the challenges in experimental measurements, high-level quantum chemical methods
are frequently employed to calculate gas-phase thermodynamic properties.[4]

1. Quantum Chemical Calculations for Gas-Phase Enthalpy of Formation

Composite ab initio methods like G3AMP2 or G4 are widely used for their accuracy in predicting
thermochemical data.[3][4]

e Molecular Structure Optimization: The 3D molecular structure of allylcyclohexane is first
optimized to find its lowest energy conformation. This is typically done using a lower-level
theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-
31G(d)).

 Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of
theory to confirm that the optimized structure is a true minimum (no imaginary frequencies)
and to compute zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.

» Single-Point Energy Calculation: A series of high-level single-point energy calculations are
performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with
larger basis sets.

o Composite Energy Calculation: The results from the various calculations are combined in a
predefined manner (as per the G3MP2 or G4 protocol) to extrapolate to a high-accuracy total
electronic energy.
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o Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is
calculated using the atomization method. This involves subtracting the sum of the calculated
electronic energies of the constituent atoms (C and H) from the calculated total energy of the
molecule and then adding the sum of the experimental enthalpies of formation of the atoms
in their gas phase.

Visualization of Methodologies and Relationships

Diagrams created using the DOT language provide clear visual representations of the
workflows and principles involved in determining and understanding the thermodynamic
properties of allylcyclohexane.

Experimental Workflow: Determination of AfH°(g)

(Allylcyclohexane (quuid))

Bomb Calorimetry (Calvet Microcalorimetry)

(Measure ACU°(|))
Y
Hess's Law Calculation {Measure AvapH°(ID
(Calculate AfH"(I))

Calculate AfH°(g)
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Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Workflow: Ab Initio Calculation of AfH°(g)
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Caption: Computational workflow for determining gas-phase enthalpy of formation.

Fundamental Thermodynamic Relationships
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The spontaneity of a chemical process at constant temperature and pressure is determined by
the change in Gibbs free energy (AG), which elegantly combines enthalpy (AH) and entropy
(AS).[9]

The relationship is defined by the equation: AG = AH - TAS

Where:

e AG is the change in Gibbs free energy. A negative value indicates a spontaneous process.
+ AH is the change in enthalpy, representing the heat absorbed or released.

o T is the absolute temperature in Kelvin.

« AS is the change in entropy, representing the change in disorder or randomness of the
system.

Enthalpy (H)
(Heat Change)

Temperature x Entropy (TS)
(Disorder)

Gibbs Free Energy (G)
(Spontaneity)
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Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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